molecular formula C9H14ClNO2 B1445840 4-Amino-3-(propan-2-yloxy)phenol hydrochloride CAS No. 1803606-29-2

4-Amino-3-(propan-2-yloxy)phenol hydrochloride

Cat. No.: B1445840
CAS No.: 1803606-29-2
M. Wt: 203.66 g/mol
InChI Key: QJUCSHORKNJXEF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Amino-3-(propan-2-yloxy)phenol hydrochloride is represented by the formula C9H14ClNO2. The InChI code for a similar compound, 2-amino-3-(4-isopropoxyphenyl)propanoic acid hydrochloride, is 1S/C12H17NO3.ClH/c1-8(2)16-10-5-3-9(4-6-10)7-11(13)12(14)15;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H .

Scientific Research Applications

  • Chemical Synthesis and Characterization :

    • 4-Amino-3-(propan-2-yloxy)phenol hydrochloride and its derivatives have been synthesized and characterized for various applications. One study involved the preparation of hexadentate N3O3 amine phenols using similar phenol compounds, which were characterized using spectroscopic methods like IR, FAB-MS, and NMR (Liu, Wong, Rettig, & Orvig, 1993). Another study focused on the synthesis, characterization, biological evaluation, and DNA interaction studies of 4-aminophenol derivatives, highlighting their antimicrobial and antidiabetic activities (Rafique, Kalsoom, Sajini, Ismail, & Iqbal, 2022).
  • Biological and Pharmacological Applications :

    • Compounds related to this compound have been studied for their biological and pharmacological effects. For instance, chlorogenic acid, a phenolic compound, has shown various therapeutic roles such as antioxidant, antibacterial, and hepatoprotective activities (Naveed et al., 2018).
  • Material Science and Polymer Chemistry :

    • Research has also explored the use of phenolic compounds in material science. One study investigated the use of phloretic acid, a phenolic compound, as an alternative for enhancing the reactivity of molecules towards benzoxazine ring formation, showing potential for a wide range of applications in materials science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
  • Sensor Development and Analytical Applications :

    • There has been development in sensors using compounds like this compound. A study presented the design of an organic electrochemical probe, 4-(prop-2-yn-1-yloxy)phenol, for the determination of tyrosinase, demonstrating high selectivity and potential for application in brain homogenate analysis (Xu, Hu, Cui, Li, Nian, & Zhang, 2022).
  • Corrosion Inhibition :

    • Studies have also explored the use of phenolic compounds as corrosion inhibitors. For example, Schiff's bases derived from phenolic compounds have shown effective inhibition of mild steel corrosion in hydrochloric acid solutions (Prabhu et al., 2008).

Properties

IUPAC Name

4-amino-3-propan-2-yloxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-6(2)12-9-5-7(11)3-4-8(9)10;/h3-6,11H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUCSHORKNJXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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